molecular formula C7H8IN B1303665 2-Iodo-4-methylaniline CAS No. 29289-13-2

2-Iodo-4-methylaniline

Cat. No. B1303665
CAS RN: 29289-13-2
M. Wt: 233.05 g/mol
InChI Key: AJTUKWIQLKKRHE-UHFFFAOYSA-N
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Description

2-Iodo-4-methylaniline is a chemical compound that can be used as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of an iodine atom and a methyl group attached to an aniline ring. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of derivatives of 2-iodoaniline, such as 2,6-diiodo-4-methylaniline, has been explored. A study demonstrated that 4-methylaniline could be iodinated to form 2,6-diiodo-4-methylaniline with a yield of 75% by dissolving it in acetic acid and adding KI-KIO3 under specific conditions . This method is noted for its simplicity and cost-effectiveness, making it suitable for large-scale applications.

Molecular Structure Analysis

While the specific molecular structure of 2-iodo-4-methylaniline is not detailed in the provided papers, the structure of related compounds has been investigated. For instance, the crystal structure of a complex containing 2-methyl-4-nitroaniline was determined, revealing how nitroaniline molecules stack in the presence of nucleic acid components . This information can provide insights into the potential interactions and conformations that 2-iodo-4-methylaniline might exhibit due to the similarities in molecular structure.

Chemical Reactions Analysis

2-Iodoaniline derivatives are versatile in chemical reactions. They can undergo nickel-catalyzed cyclization with alkynyl aryl ketones to form quinoline derivatives, which are important compounds in medicinal chemistry . Additionally, palladium-catalyzed carbonylation of 2-iodoaniline derivatives has been used to synthesize various compounds, including 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-4-methylaniline are not explicitly discussed in the provided papers. However, the properties of similar compounds, such as 2-methyl-4-nitroaniline, have been studied. For example, 2-methyl-4-nitroaniline forms a three-dimensional framework structure through hydrogen bonding, acting as both a donor and acceptor . This suggests that 2-iodo-4-methylaniline may also engage in hydrogen bonding, which could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

Synthesis Applications

2-Iodo-4-methylaniline plays a role in various synthesis applications. For instance, it is used in the synthesis of 2,6-diiodo-4-methylaniline, which has been found to be a straightforward and cost-effective method with applications in the synthesis of iodo-substituent aniline complexes (Kou Xiao-yan, 2011).

Molecular Complexes and Color Changes

Research has shown that 2-Iodo-4-methylaniline can form molecular complexes, particularly when combined with dinitrobenzoic acids. These complexes exhibit interesting color properties, such as turning from colorless to vivid red or vice versa, based on molecular structures and interactions (Charlotte L. Jones, Chick C. Wilson, & L. Thomas, 2014).

Safety And Hazards

2-Iodo-4-methylaniline is toxic if swallowed and harmful if inhaled . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also hazardous to aquatic life with long-lasting effects . Protective measures, such as wearing protective gloves, clothing, and eye/face protection, are recommended when handling this compound .

properties

IUPAC Name

2-iodo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTUKWIQLKKRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377244
Record name 2-iodo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methylaniline

CAS RN

29289-13-2
Record name 2-Iodo-4-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29289-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of p-toluidine (5 g, 46.7 mmol) in methylene chloride (25 mL) was added a solution of sodium bicarbonate (4.7 g, 56 mmol) in water (75 mL). Then was added iodine (11.26 g, 44.33 mmol) in small portions and the mixture was stirred for 16 hours at room temperature. The reaction was quenched with saturated NaHSO3 and the product was extracted with methylene chloride. The methylene chloride layer was washed with brine, dried over Na2SO4, and evaporated in vacuo to give a crude 2-iodo-4-methylaniline.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
11.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-methylaniline (53.5 g, 500 mmol) in DCM (200 mL) was added a solution of NaHCO3 (50.4 g) in water (500 mL), and then I2(127 g) was added. The mixture was stirred at rt overnight. The mixture was treated with aqueous NaHSO3 and extracted with DCM. The combined organic layers were washed with brine, dried over Na2SO4, and then concentrated in vacuo to afford the product as brown oil (110 g, yield 95%). 1H NMR (300 MHz, CDCl3): δ 7.48 (dd, J=1.8 & 0.6 Hz, 1H), 6.96 (dd, J=8.1 & 1.8 Hz, 1H), 6.67 (d, J=8.1 Hz, 1H), 3.98 (bs, 2H), 2.22 (s, 3H) ppm.
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
127 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

To a 500-ml pressure-proof glass autoclave were added 150 g (1.03 mole) of ammonium iodide, 5 g (0.0262 mole) of copper iodide, 50 g (0.435 mole) of ammonium dihydrogenphosphate, 70 g (0.654 mole) of p-toluidine, 250 ml of benzene and 100 ml of pure water, and reaction was carried out with stirring under a condition that the oxygen pressure be 3 to 8 kg/cm2 (gauge pressure) and the temperature be 70° C. At the point when the oxygen pressure decreased from 8 kg/cm2 to 3 kg/cm2, oxygen was supplied again to 8 kg/cm2. After 3 hours, the organic layer was taken out, and 83.1 g (0.357 mole) of 2-iodo-4-methylaniline was obtained from this layer. The yield was 82%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
A Hansson, J Jensen, OF Wendt… - European Journal of …, 2003 - Wiley Online Library
… -methanodibenzo[b,f][1,5]diazocine (4a) and 4-Iodo-2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine (4b): These compounds were prepared using 2-iodo-4-methylaniline (…
M Shakir Hossain Khan - 2015 - lib.buet.ac.bd
In view of tremendous importance of substituted arylamines for their synthesis in the field of biological and medicinal chemistry, and metal mediated approaches still remain scarce, it …
Number of citations: 0 lib.buet.ac.bd
SS Mitra, K Sreekumar - Reactive and Functional Polymers, 1997 - Elsevier
Polymer-bound benzyltriethylammonium dichloroiodate, tetrachloroiodate and dibromoiodate reagents were developed as new recyclable solid phase reagents. The use of these …
Number of citations: 20 www.sciencedirect.com
E Leyva, DHS Chang, MS Platz, DS Watt… - Photochemistry and …, 1991 - Wiley Online Library
… ) to afford 4.06 g (87%) of 2iodo-4-methylaniline as an oil. The procedure for 21 was repeated with 4.06 g (17.4 mmol) of 2-iodo-4-methylaniline, 2.40 g (34.8 mmol) of sodium nitrite, …
Number of citations: 13 onlinelibrary.wiley.com
M Ghalib, B Niaz, PG Jones, JW Heinicke - Tetrahedron Letters, 2012 - Elsevier
… A convenient three-step route to 1,5-dimethyl-1,3-benzazaphosphole via Cu- or Pd-catalyzed phosphonylation of 2-iodo-4-methylaniline, reduction to 2-phosphino-4-methylaniline, and …
Number of citations: 28 www.sciencedirect.com
G Shen, X Lv, W Bao - 2009 - Wiley Online Library
… When the amount of 2-iodo-4-methylaniline was increased to 5 mmol (1.17 g), the yield … )benzene could also react well with 2-iodo-4-methylaniline (Table 2, Entries 6–8). These …
AK Mardhanpally, SB Kodali, NR Jakku, CR Kamatala… - academia.edu
A kinetic study of oxidation of iodide (I–) by quinolinium dichromate (QDC) revealed first order dependence on [QDC] as well as on [I–]. On the basis of salt and acid effect studies, a …
Number of citations: 0 www.academia.edu
M Shariful Alam - 2012 - lib.buet.ac.bd
Thesis title: synthesis of substituted indoles through palladium catalyzed and Friedel-crafts reaction. Indole derivatives are one of the most privileged structure motifs frequently found in …
Number of citations: 0 lib.buet.ac.bd
B Gabriele, G Salerno, L Veltri, M Costa… - European Journal of …, 2001 - Wiley Online Library
… 2-Ethynyl-4-methylaniline (1d): This compound was prepared from 2-iodo-4-methylaniline.35 Yield 1.62 g from 3.0 g of 2-iodo-4-methylaniline (96%). Orange solid, mp 36−37 C. IR (film)…
P Zhao, Y Zhou, XX Yu, C Huang, YD Wu, G Yin… - Organic …, 2020 - ACS Publications
… Moreover, 2-iodo-4-methylaniline 2aa as substrate reacted smoothly, affording 4a in 76% yield (Scheme 4d). Compound 4a′ was prepared (12) and shown to be unable to transform …
Number of citations: 20 pubs.acs.org

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